molecular formula C22H21N3S B2674968 (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile CAS No. 450353-32-9

(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile

Cat. No.: B2674968
CAS No.: 450353-32-9
M. Wt: 359.49
InChI Key: GPSALKKHTQPHAH-CPNJWEJPSA-N
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Description

The compound “(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile” is a thiazole-based acrylonitrile derivative characterized by a conjugated enenitrile backbone. Its structure includes:

  • Thiazole ring: Substituted at the 4-position with a 3,4-dimethylphenyl group, introducing steric bulk and electron-donating methyl groups.
  • E-configuration: The (2E)-stereochemistry ensures planar geometry, facilitating π-π stacking and conjugation across the system.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-4-17-7-5-6-8-20(17)24-13-19(12-23)22-25-21(14-26-22)18-10-9-15(2)16(3)11-18/h5-11,13-14,24H,4H2,1-3H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSALKKHTQPHAH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile , also referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N3O2SC_{25}H_{21}N_{3}O_{2}S, and its structure features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

1. Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. In particular, studies conducted by the National Cancer Institute (NCI) have shown that compounds similar to the target compound display notable antimitotic activity against various human tumor cell lines. For instance:

  • In Vitro Studies : A related thiazole compound was evaluated across a panel of approximately 60 cancer cell lines, revealing mean GI50 (the concentration required to inhibit cell growth by 50%) values of around 15.72μM15.72\,\mu M and TGI (total growth inhibition) values of 50.68μM50.68\,\mu M .
Cell LineGI50 (μM)TGI (μM)
COLO 205 (Colon)15.7250.68
MDA-MB-231 (Breast)12.53Not reported

These results indicate a promising anticancer profile, particularly against colon cancer cells.

2. Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against bacterial and fungal strains. For example:

  • Activity Against Bacteria : Thiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

The exact mechanism of action for the biological activity of this compound is still under investigation; however, it is believed that the thiazole ring plays a crucial role in disrupting cellular functions in target organisms or cancer cells by:

  • Inhibition of Enzymes : Thiazoles are known to inhibit various enzymes that are crucial for cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • A study published in MDPI demonstrated significant cytotoxic effects of a related thiazole compound on breast cancer cell lines, showing an IC50 value indicative of strong inhibitory effects .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its thiazole moiety is known to interact with various biological targets involved in cancer progression. For instance, compounds with similar structures have demonstrated activity against breast cancer and leukemia cell lines .
  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. Research indicates that modifications in the thiazole ring can enhance antibacterial and antifungal activities. The specific substitution patterns on the phenyl groups may influence these effects significantly .
  • Anti-inflammatory Effects : Some thiazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes and other inflammatory mediators. This compound's structure suggests potential pathways for similar activity .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds related to (2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile:

  • Anticancer Research : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations, suggesting potential for development as anticancer agents .
  • Antimicrobial Screening : In another research effort, a series of thiazole-based compounds were screened for antimicrobial activity against a panel of bacterial strains. The findings revealed that modifications in substituents led to enhanced antimicrobial potency, highlighting the importance of structural optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison:

Structural Variations and Substituent Effects

Compound Name (Reference) Thiazole Substituent Aniline Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-(3,4-dimethylphenyl) 2-ethylphenyl ~408.43* High lipophilicity due to alkyl groups; potential for enhanced membrane permeability.
(2E)-2-[4-(3,4-Dimethoxyphenyl)-... () 4-(3,4-dimethoxyphenyl) 4-nitrophenyl 408.43 Polar methoxy and nitro groups improve solubility but reduce logP. Nitro group may enhance electrophilic reactivity .
(2E)-3-[(4-Bromophenyl)amino]-... () 4-(4-methylphenyl) 4-bromophenyl - Bromine increases molecular weight and enables halogen bonding; methylphenyl enhances steric hindrance .
(E)-3-(2-Fluoro-5-nitroanilino)-... () 4-phenyl 2-fluoro-5-nitrophenyl - Electron-withdrawing groups (F, NO₂) enhance electrophilicity; potential for DNA intercalation or kinase inhibition .
(E)-2-[4-(3,4-Dichlorophenyl)-... () 4-(3,4-dichlorophenyl) 4-phenoxyphenyl - Chlorine atoms increase hydrophobicity and metabolic stability; phenoxy group may modulate receptor binding .

*Calculated based on analogous structures in .

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